molecular formula C9H9ClO B2828785 1-(4-Chlorophenyl)prop-2-en-1-ol CAS No. 58824-54-7

1-(4-Chlorophenyl)prop-2-en-1-ol

Cat. No.: B2828785
CAS No.: 58824-54-7
M. Wt: 168.62
InChI Key: QSTZHLLETNRQPQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to an allyl alcohol moiety

Scientific Research Applications

1-(4-Chlorophenyl)prop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1-(4-Chlorophenyl)allyl alcohol” could potentially involve the formation of an allyl cation intermediate followed by 1,3-allylic transposition of the hydroxyl group leading to the most stable alcohol regioisomer .

Safety and Hazards

Allyl alcohol is acutely toxic via the oral, dermal, and inhalation routes of exposure . It can cause skin and serious eye irritation, and it is suspected of damaging fertility or the unborn child . It is highly flammable with a flash point of 21°C .

Future Directions

Future research could explore the use of “1-(4-Chlorophenyl)allyl alcohol” in the synthesis of chiral molecules based on metal-catalyzed dynamic kinetic resolution of alcohols with lipases . Another potential area of research could be the development of new catalytic processes that are free of by-products and use abundant renewable feedstocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with allyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(4-chlorophenyl)allyl ketone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and other organometallic reagents.

Major Products:

    Oxidation: 1-(4-Chlorophenyl)allyl aldehyde, 1-(4-Chlorophenyl)acrylic acid.

    Reduction: 1-(4-Chlorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)prop-2-en-1-ol can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)ethanol: Similar structure but with an ethyl group instead of an allyl group.

    1-(4-Chlorophenyl)propanol: Similar structure but with a propyl group instead of an allyl group.

    4-Chlorobenzyl alcohol: Lacks the allyl group, having a benzyl group instead.

Uniqueness: The presence of the allyl group in this compound imparts unique reactivity and properties compared to its analogs. This structural feature allows for specific chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTZHLLETNRQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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